Delequamine
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Overview
Description
Preparation Methods
The synthesis of delequamine involves several steps, including the preparation of the mother liquor. For instance, 2 mg of the compound can be dissolved in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL . Industrial production methods are not extensively documented, but the compound is available for research purposes in various quantities .
Chemical Reactions Analysis
Delequamine undergoes several types of chemical reactions, primarily involving its interaction with alpha-2 adrenergic receptors. Common reagents and conditions used in these reactions include selective alpha-2 receptor antagonists like yohimbine . The major products formed from these reactions are typically related to the modulation of norepinephrine release and nitric oxide synthesis .
Scientific Research Applications
Delequamine has been extensively studied for its potential applications in scientific research. It has shown promise in the following areas:
Mental Health: This compound has been used to study mental retardation and other cognitive disorders.
Sexual Dysfunction: Experimental studies have shown that this compound can increase sexual behavior scores in both male and female rats, making it a potential candidate for treating sexual dysfunction.
Cancer Research: This compound inhibits colorectal cancer cell viability, indicating its potential use in cancer research.
Mechanism of Action
Delequamine exerts its effects by selectively blocking alpha-2 adrenergic receptors. This blockade increases norepinephrine transmission by preventing its re-uptake at the synapse. Additionally, this compound modulates the norepinephrine-induced contractility in the smooth muscle of the penis, facilitating erection by enhancing nitric oxide release .
Comparison with Similar Compounds
Delequamine is often compared with other alpha-2 adrenergic receptor antagonists, such as yohimbine. While both compounds share similar mechanisms of action, this compound is more selective and potent . Other similar compounds include:
Yohimbine: An alpha-2 adrenoceptor antagonist used for enhancing sexual response.
Imiloxan: Another alpha-2 adrenergic receptor antagonist used in the treatment of major depressive disorder.
This compound’s unique selectivity and potency make it a valuable compound for research in various fields.
Properties
CAS No. |
119905-05-4 |
---|---|
Molecular Formula |
C18H26N2O3S |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
(8aR,12aS,13aS)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine |
InChI |
InChI=1S/C18H26N2O3S/c1-23-15-5-6-16-13(10-15)7-9-19-12-14-4-3-8-20(24(2,21)22)17(14)11-18(16)19/h5-6,10,14,17-18H,3-4,7-9,11-12H2,1-2H3/t14-,17+,18+/m1/s1 |
InChI Key |
JKDBLHWERQWYKF-JLSDUUJJSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@@H]3C[C@H]4[C@H](CCCN4S(=O)(=O)C)CN3CC2 |
SMILES |
COC1=CC2=C(C=C1)C3CC4C(CCCN4S(=O)(=O)C)CN3CC2 |
Canonical SMILES |
COC1=CC2=C(C=C1)C3CC4C(CCCN4S(=O)(=O)C)CN3CC2 |
119905-05-4 | |
Synonyms |
5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine 5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine, (8aR-(8aalpha,12aalpha,13aalpha))-isomer 5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine, (8aS-(8aalpha,12aalpha,13aalpha))-isomer Delequamine delequamine hydrochloride DMMIN RS 15385 RS 15385-197 RS-15385 RS-15385-197 |
Origin of Product |
United States |
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